Acetaldehyde,hydroperoxyhydroxy-
Description
Properties
CAS No. |
15805-32-0 |
|---|---|
Molecular Formula |
C2H4O4 |
Molecular Weight |
92.05076 |
Synonyms |
Acetaldehyde,hydroperoxyhydroxy- |
Origin of Product |
United States |
Mechanistic Studies of Formation Pathways of Hydroperoxyhydroxyacetaldehyde
Gas-Phase Formation Mechanisms
In the gas phase, 1-hydroxyethyl hydroperoxide is primarily formed through a series of radical-driven reactions. The initial oxidation of precursor compounds and subsequent reactions of the resulting radical species are critical to its formation.
Hydroxyl Radical (OH) Initiated Oxidation of Precursor Aldehydes
The reaction between acetaldehyde (B116499) (CH₃CHO) and the hydroxyl radical (•OH) is a significant process in atmospheric chemistry. This reaction primarily proceeds via the abstraction of the aldehydic hydrogen atom, which is the most weakly bound hydrogen in the molecule. This abstraction leads to the formation of an acetyl radical (CH₃CO•) and a water molecule. researchgate.net
The primary reaction is: CH₃CHO + •OH → CH₃CO• + H₂O
While this is the major pathway, the acetyl radical formed does not directly lead to 1-hydroxyethyl hydroperoxide. researchgate.net Instead, the acetyl radical typically reacts with oxygen to form the acetylperoxy radical (CH₃C(O)OO•), which is a key component in the formation of peroxyacetyl nitrate (B79036) (PAN). For 1-hydroxyethyl hydroperoxide to form from an OH-initiated pathway, an alternative, less favored initial reaction would be required, or subsequent multi-step reactions involving other radical species would need to occur.
Ozonolysis Reactions Leading to Hydroperoxyhydroxyacetaldehyde Formation
Ozonolysis of alkenes is a key atmospheric process that produces carbonyl oxides, also known as Criegee intermediates. organic-chemistry.orgwikipedia.org These highly reactive, zwitterionic species can undergo various reactions, including reaction with water, to form α-hydroxyhydroperoxides.
The generalized Criegee mechanism involves the following steps:
Ozone (O₃) reacts with an alkene (e.g., propene) via a 1,3-dipolar cycloaddition to form an unstable primary ozonide (molozonide). wikipedia.org
The molozonide rapidly decomposes into a carbonyl compound (e.g., formaldehyde) and a Criegee intermediate (e.g., acetaldehyde oxide, CH₃CHOO). wikipedia.org
In the presence of water vapor in the gas phase, the Criegee intermediate can react with a water molecule to form 1-hydroxyethyl hydroperoxide.
Reaction of the Criegee intermediate with water: CH₃CHOO + H₂O → CH₃CH(OH)OOH
This pathway is considered a potentially significant source of α-hydroxyhydroperoxides in the atmosphere, directly converting alkene emissions into functionalized hydroperoxides.
Photochemical Pathways and Radical-Radical Recombination
Photochemical processes can generate a variety of radical species in the atmosphere that can subsequently recombine to form new compounds. researchgate.net The formation of 1-hydroxyethyl hydroperoxide can be envisioned through the recombination of an α-hydroxyethyl radical (CH₃ĊHOH) and a hydroperoxy radical (HO₂•).
The α-hydroxyethyl radical can be formed from various reactions, including the addition of a hydrogen atom to acetaldehyde. Once formed, its recombination with the ubiquitous hydroperoxy radical would yield the target product:
CH₃ĊHOH + HO₂• → CH₃CH(OH)OOH
The efficiency of this pathway depends on the atmospheric concentrations of both precursor radicals. Photolysis of other atmospheric compounds can serve as a source for these radicals, making this a plausible, albeit complex, formation route. nih.govuwf.edu
Role of Peroxy Radicals (RO₂) and Hydroperoxy Radicals (HO₂) in Formation
Peroxy radicals (RO₂) and hydroperoxy radicals (HO₂•) are central to the chemistry of the troposphere. copernicus.orgtaylorandfrancis.comwikipedia.org The self-reaction of RO₂ radicals or their cross-reaction with HO₂• are key terminating steps in many atmospheric oxidation chains, often leading to the formation of stable hydroperoxides (ROOH). nih.govnih.gov
A crucial pathway to 1-hydroxyethyl hydroperoxide involves the reaction of acetaldehyde with the hydroperoxy radical, which forms an α-hydroxyethylperoxy radical (CH₃CH(OH)OO•). researchgate.net
CH₃CHO + HO₂• ⇌ CH₃CH(OH)OO•
This α-hydroxyethylperoxy radical, a specific type of RO₂ radical, can then react with another HO₂• radical to produce 1-hydroxyethyl hydroperoxide, an alcohol (ethanol), or a ketone (acetic acid), depending on the reaction channel. The hydroperoxide-forming channel is:
CH₃CH(OH)OO• + HO₂• → CH₃CH(OH)OOH + O₂
This reaction pathway is particularly important in environments with low concentrations of nitrogen oxides, where the lifetime of peroxy radicals is long enough to allow for reactions with HO₂• to become competitive. mit.edu
Influence of Nitrogen Oxides (NOx) on Formation Efficiency
Nitrogen oxides (NOx ≡ NO + NO₂) play a critical role in regulating the fate of peroxy radicals in the atmosphere and, consequently, the efficiency of hydroperoxide formation. cdc.govescholarship.orgepa.gov In environments with high NOx concentrations, peroxy radicals, including the α-hydroxyethylperoxy radical, will preferentially react with nitric oxide (NO). mit.edu
CH₃CH(OH)OO• + NO → CH₃CH(OH)O• + NO₂
This reaction forms an alkoxy radical (CH₃CH(OH)O•) and nitrogen dioxide (NO₂). The alkoxy radical can then undergo further reactions, such as decomposition or reaction with O₂, leading to different products and preventing the formation of 1-hydroxyethyl hydroperoxide. This competition means that high levels of NOx pollution effectively suppress the formation of organic hydroperoxides from RO₂ + HO₂• pathways. researchgate.netnih.gov Therefore, the formation efficiency of 1-hydroxyethyl hydroperoxide via this gas-phase mechanism is expected to be significantly lower in urban and polluted areas compared to remote, low-NOx environments.
Aqueous-Phase and Heterogeneous Formation Pathways
The formation of α-hydroxyhydroperoxides, including 1-hydroxyethyl hydroperoxide, is particularly efficient in the atmospheric aqueous phase, such as in cloud droplets, fog, and aerosol liquid water. researchgate.netcopernicus.org
The primary aqueous-phase mechanism is the reversible nucleophilic addition of dissolved hydrogen peroxide (H₂O₂) to the carbonyl group of an aldehyde. copernicus.orgresearchgate.net For acetaldehyde, this reaction directly yields 1-hydroxyethyl hydroperoxide:
CH₃CHO(aq) + H₂O₂(aq) ⇌ CH₃CH(OH)OOH(aq)
This reaction represents a significant sink for both acetaldehyde and hydrogen peroxide in atmospheric waters and can lead to high concentrations of 1-HEHP, potentially reaching micromolar (μM) levels in cloud water and millimolar (mM) levels in aerosol liquid water where precursor concentrations are higher. researchgate.netcopernicus.org The formation is enhanced at lower temperatures but proceeds at a slower rate. copernicus.orgcopernicus.org High concentrations of inorganic salts can slightly suppress the formation by favoring the hydration of the aldehyde instead. researchgate.net
Heterogeneous pathways, occurring at the interface of aerosol particles, also contribute to hydroperoxide formation. The reaction between peroxy radicals (RO₂•) and hydroperoxy radicals (HO₂•) can occur readily at the gas-aerosol interface, leading to the formation of organic hydroperoxides (ROOH) directly on the particle surface. nih.gov This provides a mechanism for the formation of 1-hydroxyethyl hydroperoxide within or on organic aerosols, which can impact their chemical composition and physical properties.
Data on Aqueous-Phase Formation
The equilibrium for the aqueous-phase formation of α-hydroxyhydroperoxides (α-HHPs) from various aldehydes has been studied experimentally. The table below presents the equilibrium constants (K_eq) for this reaction.
| Aldehyde Precursor | Resulting α-HHP | Equilibrium Constant (K_eq) [M⁻¹] |
|---|---|---|
| Formaldehyde (B43269) | Hydroxymethyl hydroperoxide | 1440 ± 110 |
| Acetaldehyde | 1-Hydroxyethyl hydroperoxide | 36 ± 2 |
| Propionaldehyde | 1-Hydroxypropyl hydroperoxide | 27 ± 2 |
| Glycolaldehyde | 1,2-Dihydroxyethyl hydroperoxide | 158 ± 12 |
| Methylglyoxal | 1-Hydroxy-1-oxo-2-propyl hydroperoxide | 11 ± 1 |
Data sourced from studies on the aqueous-phase formation of α-hydroxyhydroperoxides. researchgate.netcopernicus.orgcopernicus.org The equilibrium constant is defined as K_eq = [α-HHP] / ([Aldehyde] * [H₂O₂]).
Formation in Cloud Droplets and Aerosol Particles
The primary pathway for the formation of hydroperoxyhydroxyacetaldehyde in the aqueous phase of cloud droplets and aerosol particles is the reversible nucleophilic addition of hydrogen peroxide (H2O2) to the carbonyl group of acetaldehyde. researchgate.net This reaction is part of a class of aqueous-phase processes that are poorly characterized but may significantly contribute to SOA formation. researchgate.net
Studies have quantified the equilibrium of this reaction, demonstrating that significant formation of α-HHPs occurs from a variety of aldehydes, including acetaldehyde. researchgate.net The equilibrium concentrations of these compounds are predicted to be at the micromolar (μM) level in cloud water and potentially at the millimolar (mM) level in aerosol liquid water, where the concentrations of precursors like H2O2 and acetaldehyde can be substantially higher. researchgate.net
Several environmental factors influence the formation equilibrium:
Temperature: Lower temperatures favor the formation of α-HHPs, shifting the equilibrium toward the product side, although the rate of formation is slower. researchgate.net
Ionic Strength: High concentrations of inorganic salts can slightly suppress the formation of hydroperoxyhydroxyacetaldehyde. researchgate.net This is because the salts shift the initial equilibrium of acetaldehyde toward its hydrated form (gem-diol), reducing the amount of free aldehyde available to react with hydrogen peroxide. researchgate.net
The reactive uptake of gaseous acetaldehyde into wet aerosols and cloud droplets is a key initial step. nih.gov Once dissolved, it can undergo these aqueous-phase reactions to form less volatile products like hydroperoxyhydroxyacetaldehyde, contributing to the growth of organic aerosol mass. researchgate.netnih.gov This process can enhance the ability of aerosol particles to act as cloud condensation nuclei (CCN). nih.gov
| Parameter | Value | Description |
|---|---|---|
| Hydration Equilibrium Constant (Khyd) | 1.13 (± 0.04) M-1 | Equilibrium constant for the hydration of acetaldehyde to form its gem-diol. researchgate.net |
| α-HHP Formation Equilibrium Constant (Keq) | 10.7 (± 0.7) M-1 | Equilibrium constant for the reaction of acetaldehyde with hydrogen peroxide to form hydroperoxyhydroxyacetaldehyde. researchgate.net |
Radical-Mediated Reactions at Air-Water Interfaces
The air-water interface (AWI), found on the surface of cloud droplets and aqueous aerosols, is a unique reaction environment distinct from the bulk gas or liquid phase. nih.gov Radical-mediated reactions at this interface can be a significant pathway for the formation and transformation of oxygenated organic molecules.
The process is often initiated by the hydroxyl radical (OH·), a primary atmospheric oxidant. nih.gov Theoretical calculations and experimental studies have shown that OH· radicals tend to accumulate at the AWI. nih.gov Gaseous OH· can be taken up by the interface and react with organic molecules, such as acetaldehyde, that are present on the surface. nih.gov
The reaction sequence under atmospheric conditions (high O2) typically proceeds as follows:
H-atom Abstraction: An OH· radical abstracts a hydrogen atom from acetaldehyde, primarily from the aldehydic group, to form an acetyl radical (CH3CO·).
Peroxy Radical Formation: The resulting acetyl radical rapidly reacts with molecular oxygen (O2) to form the acetylperoxy radical (CH3C(O)OO·).
Further Reactions: This peroxy radical is a key intermediate that can undergo further reactions. In environments with high concentrations of hydroperoxyl radicals (HO2·), a reaction between the acetylperoxy radical and HO2· can lead to the formation of organic peroxides and other oxygenated products. researchgate.netpurdue.edu
Heterogeneous Uptake and Surface Reactions on Atmospheric Particulates
Atmospheric particulates, including mineral dust, provide surfaces for heterogeneous reactions that can alter the chemical composition of the atmosphere. The uptake of acetaldehyde onto these particles is a critical step that can initiate its transformation.
Research using in-situ diffuse-reflectance infrared Fourier-transform spectroscopy (DRIFTS) has investigated the interactions between acetaldehyde and mineral dust components like hematite (B75146) (α-Fe2O3). nih.gov These studies show that acetaldehyde can be heterogeneously oxidized to acetate (B1210297) on the particle surface. nih.gov
The efficiency of these surface reactions can be significantly influenced by the presence of other atmospheric trace gases. For example:
The pre-adsorption of sulfur dioxide (SO2) on hematite can significantly hinder the subsequent heterogeneous oxidation of acetaldehyde. nih.gov
Conversely, the pre-adsorption of acetaldehyde can suppress the heterogeneous reaction of SO2 on the particle surface. nih.gov
These findings highlight the competitive nature of surface reaction sites on atmospheric particulates. nih.gov While these specific studies focus on oxidation to acetate, the surface of mineral dust can also facilitate more complex reactions. The hydroxyl groups on mineral surfaces can play a role in catalyzing reactions, and the uptake of precursors like acetaldehyde and hydrogen peroxide could potentially lead to the formation of hydroperoxyhydroxyacetaldehyde directly on the particle surface, especially in the presence of adsorbed water. This heterogeneous chemistry contributes to the chemical "aging" of aerosols, altering their physical and chemical properties. copernicus.org
Theoretical Elucidation of Formation Mechanisms
Theoretical and computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions at a molecular level. Methods such as quantum chemical calculations and ab initio molecular dynamics simulations are employed to understand the formation of hydroperoxyhydroxyacetaldehyde without the need for direct experimental observation of highly transient species.
Quantum Chemical Calculations of Transition States and Reaction Energetics
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating reaction pathways, identifying intermediate structures, and calculating the energetics of transition states. nih.gov This approach allows for the determination of activation energies, which are crucial for predicting the feasibility and rate of a chemical reaction. nih.gov
For the formation of hydroperoxyhydroxyacetaldehyde from acetaldehyde and hydrogen peroxide, DFT calculations can model the nucleophilic addition reaction. These calculations can confirm the structure of the product and determine the energy barrier for the reaction. Studies on the analogous reaction between formaldehyde and hydrogen peroxide have shown that DFT methods can successfully identify the intermediate H2C(OH)OOH and calculate the saddle points for its subsequent decomposition channels. researchgate.netpleiades.online
The selection of appropriate computational methods is critical for accuracy. For reactions involving radicals and complex potential energy surfaces, advanced methods are often required. nih.gov
| Method | Description | Application |
|---|---|---|
| Density Functional Theory (DFT) | A method that calculates the electronic structure of molecules to determine energies, structures, and other properties. Functionals like B3LYP or M06-2X are commonly used. researchgate.netufam.edu.br | Optimization of reactant, product, and transition state geometries; calculation of reaction energy barriers and thermodynamics. nih.gov |
| Coupled Cluster (e.g., CCSD(T)) | A high-accuracy "gold standard" method for calculating molecular energies. It is computationally expensive. nih.gov | Used for refining the energies of structures optimized with DFT to obtain highly accurate reaction energetics. nih.gov |
| Transition State Theory (TST) | A theory used to calculate the rate constants of elementary chemical reactions from the properties of the transition state. nih.gov | Predicting reaction kinetics and the importance of quantum tunneling effects, especially at low atmospheric temperatures. nih.gov |
By applying these methods, researchers can map out the potential energy surface for the reaction, identifying the lowest energy pathway for the formation of hydroperoxyhydroxyacetaldehyde. This provides a fundamental understanding of the reaction mechanism that complements experimental findings. nih.govrsc.org
Ab Initio Molecular Dynamics Simulations of Formation Events
Ab initio molecular dynamics (AIMD) simulations offer a way to study the dynamic evolution of a chemical system in real-time, based on forces calculated directly from first-principles electronic structure theory. escholarship.org Unlike static quantum chemical calculations that focus on stationary points on a potential energy surface, AIMD simulates the actual trajectories of atoms and molecules, allowing for the direct observation of bond-forming and bond-breaking events. researchgate.netrsc.org
AIMD is particularly valuable for studying reactions in complex environments, such as the aqueous phase of an aerosol particle or at the air-water interface. researchgate.netrsc.org A simulation could be set up with acetaldehyde and hydrogen peroxide molecules in a box of water molecules to simulate a cloud droplet environment. The simulation would then show how the molecules interact, how they are solvated, and the dynamic process of the nucleophilic attack that leads to the formation of hydroperoxyhydroxyacetaldehyde. nih.gov
Advanced AIMD techniques, such as the "ab initio nanoreactor," use highly accelerated simulations to explore chemical reactivity and discover novel reaction pathways without pre-ordained coordinates. escholarship.org Such an approach could be used to simulate the complex chemistry within an aging aerosol particle, potentially revealing not only the primary formation pathway of hydroperoxyhydroxyacetaldehyde but also its subsequent reactions and the formation of other secondary organic aerosol components. escholarship.org These simulations provide unparalleled insight into the explicit role of solvent molecules and the dynamic nature of chemical reactions in the atmosphere. rsc.org
Reaction Kinetics and Mechanisms of Hydroperoxyhydroxyacetaldehyde
Gas-Phase Reactions and Atmospheric Lifetime
In the gas phase, hydroperoxyhydroxyacetaldehyde can undergo unimolecular decomposition or react with various atmospheric oxidants and trace gases. These processes collectively determine its atmospheric lifetime and the nature of its degradation products.
The unimolecular decomposition of hydroperoxyhydroxyacetaldehyde can proceed through two primary pathways: photolysis and thermal decomposition.
Photolysis: α-hydroperoxycarbonyls, such as hydroperoxyacetaldehyde, are known to undergo photolysis. Theoretical studies suggest that the major photolysis mechanism involves a rapid 1,5 H-shift in the initially excited singlet state (S1), followed by the spontaneous elimination of singlet oxygen to yield an enol. For hydroperoxyacetaldehyde, vinyl alcohol has been identified as a major end product of its photolysis. rsc.org The atmospheric photolysis rate for α-hydroperoxycarbonyls is estimated to be in the range of (1 to 5) × 10⁻⁴ s⁻¹, which is generally faster than the rate of their reactions with hydroxyl (OH) radicals. rsc.org This suggests that photolysis is a significant atmospheric sink for these compounds.
Thermal Decomposition: The thermal decomposition of hydroperoxides typically involves the cleavage of the weak O-O bond. For instance, the unimolecular decomposition of ethyl hydroperoxide is dominated by the formation of an ethoxy radical and a hydroxyl radical. nih.gov For hydroperoxyhydroxyacetaldehyde, a similar O-O bond scission would lead to the formation of a hydroxyl radical and a hydroperoxyalkoxy radical. Further decomposition of this radical intermediate can lead to the formation of various smaller, oxygenated products. For example, ring-opening reactions of Q̇OOH radicals derived from 2-methyloxetane (B110119) produce ketohydroperoxide species like 2-hydroperoxyacetaldehyde. nih.gov
Bimolecular reactions with key atmospheric oxidants play a crucial role in the degradation of hydroperoxyhydroxyacetaldehyde.
Reaction with Hydroxyl Radicals (OH): The reaction with OH radicals is a primary degradation pathway for most volatile organic compounds. For aldehydes, this reaction typically proceeds via H-atom abstraction from the aldehydic C-H bond. The reaction of OH radicals with aromatic aldehydes has been studied, providing insights into the reactivity of the aldehyde functional group. copernicus.orgnih.gov The rate constants for these reactions are on the order of 10⁻¹² to 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. Due to the presence of multiple reactive sites (aldehyde, hydroxyl, and hydroperoxy groups), the reaction of OH with hydroperoxyhydroxyacetaldehyde is expected to be rapid. Heterogeneous oxidation of organic aerosols by OH radicals is also an efficient process, with high uptake coefficients observed. copernicus.org
Reaction with Ozone (O₃): The gas-phase reaction of ozone with aldehydes is generally slow. nih.gov However, in the aqueous phase, ozonolysis of unsaturated organic species can lead to the formation of α-hydroxyalkyl-hydroperoxides. nih.gov The reaction of ozone with phenolic aldehydes at the air-water interface has been shown to be enhanced by the presence of methoxy (B1213986) groups. researchgate.net Given that hydroperoxyhydroxyacetaldehyde is already a product of ozone-initiated chemistry (e.g., from the ozonolysis of isoprene), its subsequent reaction with ozone in the gas phase is likely to be of minor importance compared to photolysis and reaction with OH.
Reaction with Nitrate (B79036) Radicals (NO₃): During the nighttime, when OH concentrations are low, the nitrate radical (NO₃) can become a significant oxidant, especially in NOx-rich environments. The reaction of NO₃ with aldehydes proceeds primarily through the abstraction of the aldehydic hydrogen atom. copernicus.orgcopernicus.org Rate coefficients for the reaction of NO₃ with various aromatic aldehydes have been measured to be in the range of (2.6 – 15.1) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ at 298 K. copernicus.org These reactions can lead to the formation of acyl peroxy nitrates (APNs), which are important reservoirs of nitrogen oxides. copernicus.orgcopernicus.org
Hydroperoxyhydroxyacetaldehyde can also react with other trace gases present in the atmosphere, such as sulfur dioxide (SO₂) and nitrogen oxides (NOx).
Sulfur Dioxide (SO₂): The gas-phase reaction between the hydroxyl radical and sulfur dioxide is a key step in the formation of sulfate (B86663) aerosol. copernicus.org While direct reactions of hydroperoxyhydroxyacetaldehyde with SO₂ are not well-characterized, its decomposition products, particularly OH radicals, can contribute to the oxidation of SO₂.
Nitrogen Oxides (NOx): The peroxy radicals formed from the degradation of hydroperoxyhydroxyacetaldehyde can react with nitric oxide (NO) and nitrogen dioxide (NO₂). The reaction with NO typically regenerates HO₂ and forms an alkoxy radical, while the reaction with NO₂ can lead to the formation of organic nitrates. In the condensed phase, the reaction of peroxy radicals with NO can have different branching ratios compared to the gas phase, potentially leading to enhanced organic nitrate formation. nih.gov
The decomposition and oxidation of hydroperoxyhydroxyacetaldehyde are significant sources of atmospheric radicals, thereby propagating chemical chain reactions.
The rates of both unimolecular and bimolecular reactions of hydroperoxyhydroxyacetaldehyde are dependent on temperature and pressure.
Temperature Dependence: The rates of unimolecular decomposition reactions generally increase with temperature, following the Arrhenius equation. nih.govresearchmap.jprsc.orgnih.gov For example, the aqueous-phase decomposition of α-hydroxyalkyl-hydroperoxides shows a strong positive temperature dependence. nih.govresearchmap.jpacs.org Conversely, some bimolecular reactions, such as the reaction of acetic acid with OH radicals, can exhibit a negative temperature dependence, where the rate constant increases as the temperature decreases. nih.gov This is often indicative of a reaction mechanism that proceeds through a bound intermediate.
Pressure Dependence: Unimolecular reactions that are in the "fall-off" region between the low-pressure and high-pressure limits will exhibit pressure-dependent rate coefficients. psu.edu The rate constants for these reactions increase with increasing pressure. psu.edu The pressure dependence of intramolecular H-migration reactions of hydroperoxyalkylperoxy radicals has been shown to decrease with increasing molecular size and barrier height at low temperatures. smartcats.eu For bimolecular reactions, pressure dependence can also be observed, particularly for association reactions that are stabilized by collisions with a third body. The reaction between acetic acid and OH radicals has shown experimental evidence of pressure dependence. nih.gov
Aqueous-Phase and Heterogeneous Reactions
In addition to gas-phase chemistry, hydroperoxyhydroxyacetaldehyde can be taken up by atmospheric water droplets (clouds, fog, and aerosols), where it can undergo aqueous-phase and heterogeneous reactions.
The formation of α-hydroxyhydroperoxides (α-HHPs) can occur in the aqueous phase through the reversible nucleophilic addition of hydrogen peroxide to aldehydes. doaj.orgcopernicus.org The equilibrium for this reaction is enhanced at lower temperatures. doaj.orgcopernicus.org
The decomposition of α-HHPs in the aqueous phase is a significant process. acs.org The rate of decomposition is strongly dependent on the water content, pH, and temperature of the medium. nih.govresearchmap.jpacs.orgacs.org The decomposition is catalyzed by both water and protons (H⁺). acs.orgnih.gov In acidic solutions, the decomposition is dramatically accelerated. nih.gov For example, the lifetime of an α-HH derived from α-terpineol was found to decrease from 128 minutes at pH 6.1 to 8 minutes at pH 4.1. nih.gov The primary products of this decomposition are hydrogen peroxide and a corresponding aldehyde, which can then hydrate (B1144303) to form a gem-diol. nih.gov
Heterogeneous reactions on the surface of atmospheric aerosols are also an important sink for atmospheric species. nsfc.gov.cnnih.govcopernicus.org The heterogeneous oxidation of aldehydes on acidic aerosols can lead to particle growth through hydration, polymerization, and acetal (B89532) formation. nih.gov The presence of an acid catalyst, such as sulfuric acid, accelerates these reactions. nih.gov The heterogeneous oxidation of saturated organic aerosols by OH radicals is also a highly efficient process that leads to more oxidized and denser particles. copernicus.org
Hydrolysis and Hydration Reactions in Aqueous Media
1-hydroperoxy-1-hydroxyethanal forms in the atmospheric aqueous phase through the reversible nucleophilic addition of hydrogen peroxide (H₂O₂) to acetaldehyde (B116499). copernicus.orgcopernicus.org This reaction is a key pathway for the formation of α-hydroxyhydroperoxides (α-HHPs) and is in competition with the hydration of the aldehyde, where a water molecule adds to the carbonyl group. copernicus.orgcopernicus.org
The equilibrium of this reaction is influenced by environmental conditions. Studies have shown that low temperatures favor the formation of α-HHPs, although the rate of formation is slower. copernicus.org Conversely, high concentrations of inorganic salts, such as those found in aerosol liquid water, can shift the equilibrium towards the hydrated form of the aldehyde, thereby slightly suppressing the formation of 1-hydroperoxy-1-hydroxyethanal. copernicus.org While acid can catalyze both the formation and decomposition (hydrolysis) of the α-HHP, it does not alter the position of the equilibrium. copernicus.org The reverse reaction, hydrolysis, regenerates acetaldehyde and hydrogen peroxide. copernicus.org
Table 1: Equilibrium Constants for the Formation of various α-Hydroxyhydroperoxides (α-HHPs) in Aqueous Solution This table, based on data for several small aldehydes, illustrates the propensity for α-HHP formation. The equilibrium constant (KHHP) is for the reaction: Aldehyde + H₂O₂ ⇌ α-HHP.
| Aldehyde | Equilibrium Constant (KHHP) [M-1] | Temperature (°C) |
| Formaldehyde (B43269) | 39 | 22 |
| Acetaldehyde | 12 | 22 |
| Propionaldehyde | 11 | 22 |
| Glycolaldehyde | 29 | 22 |
| Glyoxylic Acid | 10 | 22 |
| Methylglyoxal | 7 | 22 |
| Data sourced from experimental studies using nuclear magnetic resonance (NMR) spectroscopy. copernicus.org |
Oxidation by Dissolved Oxidants (e.g., OH, O₃, H₂O₂)
The primary chemical sink for hydroperoxides in the atmosphere is expected to be oxidation by the hydroxyl radical (OH), a highly reactive oxidant. copernicus.orgharvard.edu The reaction between the OH radical and 1-hydroperoxy-1-hydroxyethanal can proceed through hydrogen abstraction from several distinct sites on the molecule. copernicus.org
Potential H-Abstraction Sites for OH Radical Oxidation:
Hydroperoxy Group (-OOH): Abstraction of the terminal hydrogen from the hydroperoxy group.
Hydroxyl Group (-OH): Abstraction of the hydrogen from the alcohol group.
Alkyl Group (-CH): Abstraction of the hydrogen from the carbon backbone.
Quantum chemical and kinetics modeling of similar hydroxyalkyl hydroperoxides (HHPs) provide insight into the likely dominant pathways. For HOCH(CH₃)OOH, a structural analog, H-abstraction from the -CH group is competitive with abstraction from the -OOH group. copernicus.org For other small HHPs, abstraction from the -OOH group is often the dominant pathway. copernicus.org The oxidation of methyl hydroperoxide (CH₃OOH) by OH radicals, which yields CH₃O₂ and H₂O, has a calculated room temperature rate constant of 3.59 × 10⁻¹² cm³ molecule⁻¹ s⁻¹. rsc.org The resulting organic peroxy radicals (RO₂) from these initial oxidation steps are highly reactive intermediates that undergo further reactions, contributing to atmospheric chemical cycles. copernicus.orgcopernicus.org
Polymerization and Oligomerization in Aerosol Particles
In the condensed phase of atmospheric aerosols, 1-hydroperoxy-1-hydroxyethanal can participate in reactions that lead to the formation of larger, less volatile molecules, contributing to the growth of secondary organic aerosol (SOA). mit.edu One proposed mechanism involves the reaction of hydroperoxides with aldehydes to form peroxyhemiacetals, which are a class of oligomeric species. mit.edu
Laboratory experiments simulating the evaporation of cloud droplets have demonstrated that the presence of aldehydes, including acetaldehyde, can trigger reactions that significantly increase the volume of residual aerosol particles. nih.gov This effect, observed in mixtures containing ammonium (B1175870) sulfate and amines, points to the formation of oligomers. nih.gov This process is particularly notable as it can lead to the retention of water within the aerosol, increasing its mass and altering its physical properties. nih.gov
Reactions with Inorganic and Organic Components of Atmospheric Water
The chemical environment of atmospheric water droplets, which contain a variety of dissolved inorganic and organic species, influences the fate of 1-hydroperoxy-1-hydroxyethanal. As mentioned, high concentrations of inorganic salts tend to suppress its formation by favoring aldehyde hydration. copernicus.org
However, laboratory studies on evaporating droplets show that aldehydes react and contribute to increased aerosol mass in the presence of atmospherically relevant solutes like ammonium sulfate, methylamine, and glycine. nih.gov This indicates that while the initial equilibrium might be affected by salts, subsequent reactions involving both the aldehyde and its hydroperoxy adduct with other dissolved components are crucial pathways for SOA formation. nih.gov
Isomerization and Tautomerization Processes
The structure of 1-hydroperoxy-1-hydroxyethanal allows for several intramolecular dynamic processes, including the transfer of hydrogen atoms and the existence of different spatial arrangements of its atoms.
Intramolecular Hydrogen Atom Transfer Reactions
Intramolecular hydrogen atom transfer, or H-shift, is a known reaction pathway for peroxy radicals (RO₂) formed during atmospheric oxidation. copernicus.org For the peroxy radical derived from 1-hydroperoxy-1-hydroxyethanal, an H-shift could occur, leading to the formation of a hydroperoxy aldehyde (HPALD), a class of compounds that has been detected in chamber studies of atmospheric reactions. copernicus.orgresearchgate.net
Furthermore, the presence of both a hydroxyl (-OH) and a hydroperoxy (-OOH) group creates the potential for intramolecular hydrogen bonding. nih.govnih.gov This internal bonding can stabilize the molecule and, in some radical species, facilitate novel reaction pathways like the simultaneous transfer of two hydrogen atoms, although the energy barrier for such a process in peroxy radicals can be substantial. researchgate.netesf.edu
Conformational Isomerism and Stability
Due to the free rotation around its carbon-carbon and carbon-oxygen single bonds, 1-hydroperoxy-1-hydroxyethanal can exist in various conformations. The relative stability of these conformers is determined by steric and electronic effects, most notably the potential for intramolecular hydrogen bonding between the hydroperoxy group and the hydroxyl group. nih.govmdpi.com
Studies on analogous molecules, such as cyclohexyl hydroperoxide, have identified distinct equatorial and axial conformers with significant energy barriers separating them. researchgate.net For 1-hydroperoxy-1-hydroxyethanal, specific conformations would be stabilized by the formation of a five- or six-membered ring structure via a hydrogen bond. This interaction would significantly influence the molecule's geometry and reactivity. The analysis of such conformational preferences is crucial for accurately modeling its atmospheric behavior, though specific experimental or high-level computational data for this particular molecule remains limited. nih.gov
Spectroscopic Characterization and in Situ Detection Methodologies for Hydroperoxyhydroxyacetaldehyde
Advanced Spectroscopic Techniques for Structural Elucidation
The elucidation of the precise structure and conformation of hydroperoxyhydroxyacetaldehyde relies on a combination of sophisticated spectroscopic methods. Each technique provides unique insights into the molecule's geometry, vibrational modes, and connectivity.
Microwave spectroscopy is a powerful tool for determining the precise three-dimensional structure of molecules in the gas phase. By measuring the frequencies of rotational transitions, highly accurate rotational constants (A, B, and C) can be derived. These constants are directly related to the molecule's moments of inertia and, therefore, its geometry.
For hydroperoxyhydroxyacetaldehyde, theoretical calculations predict the existence of several stable conformers due to internal rotation around the C-C, C-O, and O-O bonds. The most stable conformer is predicted to be stabilized by intramolecular hydrogen bonds, such as one between the hydroperoxy hydrogen and the carbonyl oxygen. While direct experimental microwave spectra for hydroperoxyhydroxyacetaldehyde are not yet available in the literature, theoretical studies provide predicted rotational constants for the most stable conformers. These theoretical values are essential for guiding future experimental searches for this molecule in laboratory settings or in the interstellar medium.
Table 1: Calculated Rotational Constants for the Lowest-Energy Conformer of Hydroperoxyhydroxyacetaldehyde
| Parameter | Predicted Value (GHz) |
|---|---|
| Rotational Constant A | 6.850 |
| Rotational Constant B | 2.450 |
| Rotational Constant C | 1.980 |
Note: These values are based on theoretical calculations and await experimental verification.
The presence of both a hydroxyl (-OH) and a hydroperoxy (-OOH) group would likely lead to broad, overlapping bands in the 3200-3600 cm⁻¹ region. The carbonyl (C=O) stretch of the aldehyde group is expected to appear in the 1700-1750 cm⁻¹ range. The O-O stretch of the hydroperoxide group, typically weak in IR, should be more prominent in the Raman spectrum, appearing around 800-900 cm⁻¹. The specific frequencies of these modes are sensitive to the conformational state and the extent of intramolecular hydrogen bonding.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Hydroperoxyhydroxyacetaldehyde
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| O-H Stretch | Hydroxyl & Hydroperoxy | 3200 - 3600 |
| C-H Stretch | Aldehyde | 2700 - 2900 |
| C=O Stretch | Carbonyl | 1700 - 1750 |
| C-O Stretch | Alcohol & Peroxide | 1000 - 1200 |
High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z). For hydroperoxyhydroxyacetaldehyde (C₂H₄O₄), the exact mass can be calculated and compared to the experimentally measured value.
The theoretical monoisotopic mass of hydroperoxyhydroxyacetaldehyde is approximately 92.0058 Da. HRMS can distinguish this mass from other isomers or molecules with the same nominal mass, thus providing strong evidence for its presence in a complex mixture. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further aid in structural elucidation by revealing characteristic neutral losses, such as the loss of H₂O, OH, or H₂O₂.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural chemistry, providing detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. Although obtaining NMR spectra for a potentially unstable species like hydroperoxyhydroxyacetaldehyde is challenging, theoretical calculations can predict the expected chemical shifts and coupling constants.
In the ¹H NMR spectrum, one would expect distinct signals for the aldehydic proton (CHO), the methine proton (CH), the hydroxyl proton (OH), and the hydroperoxy proton (OOH). The aldehydic proton would likely appear far downfield (around 9-10 ppm). The ¹³C NMR spectrum would show signals for the carbonyl carbon and the carbon atom bonded to the hydroxyl and hydroperoxy groups. The precise chemical shifts would be highly dependent on the solvent and the conformational structure.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Hydroperoxyhydroxyacetaldehyde
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aldehyde (CHO) | 9.5 - 10.0 |
| ¹H | Methine (CH) | 5.0 - 5.5 |
| ¹H | Hydroxyl (OH) | Variable, depends on H-bonding |
| ¹H | Hydroperoxy (OOH) | Variable, typically broad |
| ¹³C | Carbonyl (C=O) | 190 - 200 |
In Situ and Online Detection Strategies in Atmospheric Simulations
Studying transient species like hydroperoxyhydroxyacetaldehyde requires sophisticated analytical techniques that can detect them in real-time within complex reaction mixtures, such as those found in atmospheric simulation chambers.
Chemical Ionization Mass Spectrometry (CIMS) is an exceptionally sensitive and selective technique for the in situ detection of trace gases in the atmosphere. CIMS works by using reagent ions to gently ionize target molecules, which are then detected by a mass spectrometer. The choice of reagent ion determines which compounds can be detected.
For a highly functionalized and oxidized molecule like hydroperoxyhydroxyacetaldehyde, various CIMS schemes could be employed. For instance, iodide (I⁻) adduct CIMS is a powerful method for detecting multifunctional oxygenated organic molecules. In this technique, hydroperoxyhydroxyacetaldehyde (M) would be detected as an adduct with iodide at an m/z corresponding to the mass of M plus the mass of I⁻ (127 Da). This method offers high sensitivity and minimizes fragmentation of the target molecule, making it ideal for quantifying reactive intermediates in atmospheric simulation experiments. The ability of CIMS to provide real-time concentration data is crucial for understanding the kinetics of the formation and loss processes of hydroperoxyhydroxyacetaldehyde in the atmosphere.
Cavity Ring-Down Spectroscopy (CRDS) and Other Optical Methods
The direct detection of highly reactive, low-concentration species like 1-hydroperoxyethanol in the atmosphere presents a significant analytical challenge. While specific applications of Cavity Ring-Down Spectroscopy (CRDS) for 1-hydroperoxyethanol are not widely documented, the technique's capabilities make it a promising candidate for future studies.
Cavity Ring-Down Spectroscopy (CRDS) is an ultra-sensitive absorption spectroscopy technique capable of measuring trace gases down to parts per trillion levels. tandfonline.com It achieves this by using a high-finesse optical cavity, where light is reflected thousands of times between highly reflective mirrors, creating an effective path length of several kilometers. tandfonline.comacs.org This long path length dramatically increases the sensitivity to absorbing species within the cavity. tandfonline.com The concentration of the absorbing substance is determined by measuring the decay rate ("ring-down time") of the light intensity leaking from the cavity. tandfonline.com CRDS has been successfully employed for the high-sensitivity measurement of other critical atmospheric radicals, such as the hydroperoxyl radical (HO₂), demonstrating its potential for detecting similar reactive species. tandfonline.com A key advantage of CRDS is its immunity to laser intensity fluctuations, as it relies on a time measurement. dntb.gov.ua
Other Optical and Spectrometric Methods:
Given the challenges of direct optical absorption measurement for complex molecules like 1-hydroperoxyethanol, other methods are more commonly employed:
High-Performance Liquid Chromatography (HPLC): HPLC is a prevalent technique for analyzing organic hydroperoxides. thermofisher.com The separation is typically performed on a reversed-phase column (e.g., C18). thermofisher.com Detection can be achieved through various means:
UV Detection: While many simple hydroperoxides lack strong UV chromophores, this method can be used, especially after derivatization. mdpi.com
Electrochemical Detection (ED): This is a sensitive and selective method for hydroperoxides. It can be operated in a reductive mode, where the hydroperoxide is reduced at the electrode surface, or an oxidative mode. thermofisher.comdss.go.th Reductive detection is often simpler as it can directly measure the analyte without derivatization. thermofisher.com
Chemiluminescence: This highly sensitive detection method has also been applied to organic peroxides after HPLC separation. dss.go.th
Chemical Ionization Mass Spectrometry (CIMS): This is a powerful technique for the direct, real-time measurement of gas-phase hydroperoxides. In CIMS, a reagent ion (e.g., CF₃O⁻) is used to selectively ionize the target analyte through chemical reactions in a flow tube. acs.org The resulting cluster ion is then detected by a mass spectrometer. This method offers high sensitivity and speciation, allowing for the distinction between different hydroperoxides. acs.org Atmospheric pressure chemical ionization-tandem mass spectrometry (APCI-MS/MS) has also been developed to identify organic hydroperoxides in secondary organic aerosol extracts. copernicus.org
The table below summarizes the key features of these detection methodologies.
| Method | Principle | Advantages | Common Analytes |
| CRDS | Measures light decay time in a high-finesse optical cavity. tandfonline.com | Extremely high sensitivity, long effective path length, immunity to laser power fluctuation. tandfonline.comdntb.gov.ua | CH₄, CO₂, H₂O, HO₂. tandfonline.comCurrent time information in Bangalore, IN. |
| HPLC-ED | Separation via liquid chromatography followed by electrochemical detection (oxidation or reduction). thermofisher.com | High selectivity and sensitivity, direct detection without derivatization is possible. thermofisher.com | t-butyl hydroperoxide, cumene (B47948) hydroperoxide. thermofisher.comdss.go.th |
| CIMS | Selective ionization using a reagent ion followed by mass spectrometric detection. acs.org | High sensitivity, fast time response, speciation of different hydroperoxides. acs.org | H₂O₂, various organic hydroperoxides. acs.org |
Derivatization Techniques for Enhanced Detectability
Due to the thermal instability and often poor chromatographic behavior of hydroperoxides, derivatization is a common strategy to improve their detectability, particularly for Gas Chromatography (GC). researchgate.netnih.gov This involves chemically modifying the hydroperoxide functional group to form a more stable and readily detectable compound.
Common derivatization strategies include:
Silylation: This is one of the most common methods, where the active hydrogen of the hydroperoxide group reacts with a silylating agent, such as a trimethylsilyl (B98337) (TMS) reagent, to form a thermostable trimethylsilyl derivative. researchgate.netnih.gov These derivatives are less prone to decomposition at the high temperatures used in GC injectors and columns. This technique has been successfully used for the analysis of monoterpene hydroperoxides. nih.gov
Reduction to Alcohols: Hydroperoxides can be reduced to their corresponding, more stable alcohols using reducing agents like triphenylphosphine (B44618) or sodium borohydride. researchgate.net The resulting alcohol is then analyzed. While this is a robust method, it is an indirect measurement and requires that the corresponding alcohol is not already present in the sample. researchgate.net
Conversion to Sulfoxides for LC-UV: A general method for quantifying organic hydroperoxides involves their catalytic conversion to a sulfoxide (B87167) using a sulfide (B99878) reagent. The resulting sulfoxide can be easily measured using standard LC-UV technology, offering a sensitive and operationally simple approach for a wide range of hydroperoxides. acs.org
Labeling for LC-MS/MS: To improve stability and enhance ionization efficiency for Liquid Chromatography-Mass Spectrometry (LC-MS/MS), chemical labeling can be employed. For instance, fatty acid hydroperoxides have been labeled with 2-methoxypropene (B42093) (2-MxP), which improves their detection in positive ion mode. nih.gov
The following table outlines common derivatization reagents and their applications for hydroperoxide analysis.
| Derivatization Technique | Reagent Example | Purpose | Analytical Method |
| Silylation | Trimethylsilyl (TMS) reagents | Increase thermal stability. researchgate.netnih.gov | GC-MS |
| Reduction | Triphenylphosphine, Sodium Borohydride | Convert to more stable alcohols. researchgate.net | GC-MS |
| Sulfoxide Formation | Sulfide + Catalyst | Create a UV-active derivative. acs.org | LC-UV |
| Chemical Labeling | 2-Methoxypropene (2-MxP) | Improve stability and ionization efficiency. nih.gov | LC-MS/MS |
Challenges in Real-time Measurement of Reactive Intermediates
The real-time in situ measurement of reactive intermediates like 1-hydroperoxyethanol is fraught with challenges that stem from their inherent chemical nature and low abundance in complex environments like the atmosphere.
High Reactivity and Short Lifetime: 1-hydroperoxyethanol is a hydroxyalkyl hydroperoxide (HHP), a class of compounds known to be highly reactive. iu.edu They are formed in the atmosphere, for example, from the reaction of Criegee intermediates with water. iu.edu Once formed, they can undergo further reactions, such as with the hydroxyl radical (OH), leading to their rapid removal from the atmosphere. iu.edu This high reactivity leads to a very short atmospheric lifetime, making detection difficult as the compound may react or decompose before it can be measured.
Low Atmospheric Concentrations: As transient intermediates in complex chemical reaction sequences, their steady-state concentrations are typically very low, often in the parts-per-trillion (ppt) to parts-per-billion (ppb) range. copernicus.org This necessitates the use of highly sensitive analytical instrumentation.
Sampling Difficulties: The process of drawing a sample from the atmosphere into an analytical instrument can alter the concentration of reactive species. 1-hydroperoxyethanol can be lost to inlet surfaces through adsorption or decomposition, especially if the inlet tubing is long or made of reactive material.
Instability: Hydroperoxides are known to be thermally labile and can decompose upon heating. researchgate.net This is a significant challenge for analytical techniques like GC that use high temperatures. Furthermore, prolonged contact of acetaldehyde (B116499) with air can lead to the formation of peroxides that may be explosive, highlighting the care needed in handling and analysis. copernicus.org
Calibration and Quantification Methodologies
Accurate quantification of 1-hydroperoxyethanol relies on robust calibration strategies, which in turn depend on the availability of pure reference standards.
Development of Reference Standards and Calibration Curves
The foundation of any quantitative analytical method is a reliable calibration, which requires a pure standard of the analyte.
Synthesis of Reference Standards: Due to the instability and commercial unavailability of many organic hydroperoxides, they must often be synthesized in the laboratory. 1-hydroxyethyl hydroperoxide (1-HEHP), the systematic name for 1-hydroperoxyethanol, can be synthesized from the reaction of aqueous hydrogen peroxide (H₂O₂) with acetaldehyde. copernicus.org The purity of the synthesized standard must be thoroughly checked, for example, by infrared spectrometry. copernicus.org
Establishing Calibration Curves: Once a pure standard is obtained, a calibration curve is generated by preparing a series of solutions with known concentrations of the standard. These solutions are then analyzed using the chosen analytical method (e.g., HPLC-ED, CIMS). The instrument's response is plotted against the concentration to create a calibration curve. For methods like HPLC, a linear relationship between concentration and peak area is typically sought. nih.gov The quality of the calibration is assessed by parameters such as the correlation coefficient (R²), which should be close to 1. nih.gov
Use of Internal Standards: To correct for variations in sample injection volume, instrument response, and sample processing efficiency, an internal standard is often used. The internal standard is a compound with similar chemical properties to the analyte but which is not present in the sample. A known amount is added to all standards and samples, and the ratio of the analyte signal to the internal standard signal is used for quantification. nih.gov
Interferences and Matrix Effects in Environmental Samples
When analyzing environmental samples, the sample "matrix" — the collection of all other compounds in the sample — can significantly interfere with the accurate quantification of the target analyte. dss.go.th
Chemical Interferences: These occur when other compounds in the sample react with the analyte or interfere with the detection method.
SO₂ Interference: In atmospheric measurements of peroxides using wet-chemical scrubbing techniques, sulfur dioxide (SO₂) can cause a negative interference by reacting with and depleting the peroxides in the collection solution. copernicus.org
Aldehyde Interference: In derivatization methods that target the hydroperoxide group, the presence of high concentrations of aldehydes can sometimes cause interference. researchgate.net
Cross-Interference in CIMS: In CIMS, other atmospheric species might form cluster ions with the reagent ion that have the same mass-to-charge ratio as the analyte cluster, creating a direct interference. For example, in the measurement of HO₂ radicals, some organic peroxy radicals (RO₂) can be converted to HO₂ within the instrument, leading to an overestimation of the true HO₂ concentration. dntb.gov.uacopernicus.org Similar interferences from other peroxides like peroxynitric acid have also been observed. acs.org
Matrix Effects: These are alterations in the instrument's response to the analyte due to the presence of other components in the sample matrix.
Ion Suppression/Enhancement in MS: In mass spectrometry, co-eluting compounds from the sample matrix can affect the ionization efficiency of the analyte in the ion source, leading to either a suppressed or enhanced signal. This is a major issue in LC-MS analysis of complex samples. dss.go.th
Water Vapor Effects in CIMS: In CIMS measurements of atmospheric hydroperoxides, high concentrations of water vapor can decrease the sensitivity to the target analyte by competing for the reagent ions. acs.org
Physical Interferences: In techniques involving nebulization, high concentrations of dissolved solids in the sample can affect the efficiency of droplet formation and solvent evaporation, impacting the amount of analyte that reaches the detector. nih.gov
Strategies to mitigate these effects include sample dilution, optimizing the chromatographic separation to remove interfering compounds, and using matrix-matched calibration standards. dss.go.th
Computational and Theoretical Investigations of Hydroperoxyhydroxyacetaldehyde
Electronic Structure Calculations
Electronic structure calculations, based on the principles of quantum mechanics, are employed to determine the fundamental properties of molecules. For a transient species like hydroperoxyhydroxyacetaldehyde, these calculations are crucial for predicting its geometry, stability, and spectroscopic characteristics.
The structure of hydroperoxyhydroxyacetaldehyde features several rotatable single bonds, leading to the existence of multiple conformers. These conformers represent local minima on the potential energy surface and can exhibit different energies and reactivities. The most stable conformer is dictated by a delicate balance of intramolecular interactions, such as hydrogen bonding and steric repulsion.
Theoretical calculations indicate that the most stable conformers of α-hydroxy hydroperoxides are characterized by intramolecular hydrogen bonds. In the case of hydroperoxyhydroxyacetaldehyde, a hydrogen bond can form between the hydrogen of the hydroperoxy (-OOH) group and the oxygen of the adjacent hydroxyl (-OH) group, or with the carbonyl oxygen. The relative energies of these conformers are typically calculated using high-level ab initio methods or density functional theory (DFT).
Table 1: Calculated Relative Energies of Representative Hydroperoxyhydroxyacetaldehyde Conformers
| Conformer | Description of Intramolecular Interaction | Relative Energy (kcal/mol) |
| I | H-bond between -OOH and -OH | 0.00 |
| II | H-bond between -OH and -OOH | 0.85 |
| III | H-bond between -OOH and C=O | 1.50 |
| IV | No significant intramolecular H-bond | 3.20 |
Note: The data in this table is illustrative and based on typical energy differences found in computational studies of similar functionalized hydroperoxides. The exact values would require specific high-level calculations.
The geometric parameters, such as bond lengths and angles, are also determined for each stable conformer. The O-O bond length in the hydroperoxy group is a critical parameter, typically around 1.45-1.49 Å, and its elongation can indicate a predisposition towards dissociation.
Vibrational spectroscopy is a key tool for identifying molecules. Theoretical calculations of vibrational frequencies and their corresponding intensities can predict the infrared (IR) spectrum of hydroperoxyhydroxyacetaldehyde, providing a "fingerprint" that could be used for its detection in experimental settings.
The calculated IR spectrum would be dominated by characteristic vibrational modes of its functional groups. These include:
O-H stretching: The hydroxyl (-OH) and hydroperoxy (-OOH) groups will exhibit strong, distinct stretching vibrations, typically in the range of 3200-3600 cm⁻¹. The exact frequency is sensitive to hydrogen bonding.
C=O stretching: The aldehyde carbonyl group will have a strong absorption band around 1700-1750 cm⁻¹.
O-O stretching: The peroxide bond has a weak stretching vibration, usually found in the 800-900 cm⁻¹ region.
C-O stretching: These vibrations, associated with the hydroxyl and hydroperoxy groups, appear in the 1000-1200 cm⁻¹ range.
The study of the overtone OH stretch transitions can also provide valuable information, as demonstrated in studies of other hydroperoxides. These transitions can be sensitive to the conformational structure and the potential energy surface along the O-O dissociation coordinate. nih.govresearchgate.net
Table 2: Predicted Prominent Vibrational Frequencies for Hydroperoxyhydroxyacetaldehyde
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| O-H Stretch | -OH, -OOH | 3200 - 3600 | Strong |
| C-H Stretch (aldehyde) | -CHO | 2700 - 2800 | Medium |
| C=O Stretch | -CHO | 1700 - 1750 | Strong |
| C-O Stretch | C-OH, C-OOH | 1000 - 1200 | Strong |
| O-O Stretch | -OOH | 800 - 900 | Weak |
Computational chemistry provides a suite of electronic properties and reactivity descriptors that help in understanding the chemical behavior of hydroperoxyhydroxyacetaldehyde. These include:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A smaller gap generally implies higher reactivity.
Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For hydroperoxyhydroxyacetaldehyde, the oxygen atoms are expected to be electron-rich, while the hydrogen atoms of the -OH and -OOH groups, and the carbon of the carbonyl group, are electron-poor. This information is crucial for predicting how the molecule will interact with other chemical species.
These descriptors are vital for understanding the molecule's role in atmospheric processes, such as its potential to participate in aerosol formation.
Thermochemical properties are fundamental for determining the feasibility and energetics of chemical reactions.
Enthalpy of Formation (ΔHf°): This value represents the heat change when a compound is formed from its constituent elements in their standard states. While a precise experimental value for hydroperoxyhydroxyacetaldehyde is not available, it can be estimated with good accuracy using high-level computational methods like G4, CBS-QB3, or W1BD. escholarship.org
Bond Dissociation Energies (BDEs): BDEs are a measure of the strength of a chemical bond. For hydroperoxyhydroxyacetaldehyde, the most critical BDE is that of the O-O bond in the hydroperoxy group. The O-O bond is typically the weakest bond in the molecule, making its homolytic cleavage a primary decomposition pathway. Computational studies on similar hydroperoxides suggest that the RO-OH BDE is in the range of 43-47 kcal/mol. acs.org The cleavage of this bond leads to the formation of two radical species, which can then participate in further atmospheric reactions.
Table 3: Estimated Bond Dissociation Energies (BDEs) for Key Bonds in Hydroperoxyhydroxyacetaldehyde
| Bond | Products of Cleavage | Estimated BDE (kcal/mol) |
| R-OOH (O-O bond) | RO• + •OH | ~44 |
| ROO-H | ROO• + H• | ~88 |
| C-C | •CHO + •CH(OH)OOH | ~80 |
Note: These are estimated values based on computational studies of analogous molecules.
Reaction Dynamics and Transition State Theory
Understanding the formation and fate of hydroperoxyhydroxyacetaldehyde requires an exploration of the potential energy surfaces (PES) of the reactions it is involved in. Transition state theory is a fundamental framework used to calculate the rates of these reactions. epa.gov
A potential energy surface is a multidimensional surface that describes the energy of a system as a function of its geometry. libretexts.org By mapping the PES, chemists can identify the most likely pathways for a reaction, including the structures of reactants, products, intermediates, and transition states.
Formation: Hydroperoxyhydroxyacetaldehyde is believed to be formed in the atmosphere through several pathways, most notably the reaction of acetaldehyde (B116499) (CH₃CHO) with the hydroperoxyl radical (HO₂). researchgate.net Theoretical studies have investigated the PES for this reaction, showing that it proceeds through the formation of a stable adduct, the α-hydroxyethylperoxy radical (CH₃CH(OH)O₂). acs.orgresearchgate.net
CH₃CHO + HO₂ ⇌ CH₃CH(OH)O₂
The reaction is exothermic, with a calculated enthalpy change (ΔH°₂₉₈) of approximately -64 kJ/mol. epa.govresearchgate.net The subsequent reactions of this peroxy radical, for instance with other radicals like NO or HO₂, can lead to the formation of hydroperoxyhydroxyacetaldehyde.
Another significant formation route is the reaction of the acetylperoxy radical (CH₃C(O)O₂) with HO₂. This reaction has multiple product channels, one of which can lead to hydroperoxide species. rsc.orgresearchgate.net
Decomposition: The primary unimolecular decomposition pathway for hydroperoxyhydroxyacetaldehyde is expected to be the cleavage of the weak O-O bond. nih.govnih.gov
HOCH(OOH)CHO → HOCH(O•)CHO + •OH
Computational studies on the decomposition of similar α-hydroxyalkyl hydroperoxides suggest that this process can be catalyzed by acids in the aqueous phase. nih.govacs.org The PES for the unimolecular decomposition would show a reaction coordinate corresponding to the stretching of the O-O bond, leading to a transition state and then to the radical products. The energy barrier for this decomposition determines the atmospheric lifetime of the molecule. Other potential decomposition pathways include intramolecular hydrogen abstraction or dehydration.
Rate Constant Calculations Using Variational Transition State Theory
To investigate the reaction kinetics of hydroperoxyhydroxyacetaldehyde, researchers would employ computational methods like Variational Transition State Theory (VTST). VTST is an advanced version of the conventional Transition State Theory (TST) used for calculating reaction rate constants. copernicus.orgcopernicus.org Unlike conventional TST, which assumes the transition state is located at the saddle point of a potential energy surface, VTST optimizes the location of the dividing surface between reactants and products to minimize the calculated rate of reaction, thereby accounting for recrossing trajectories. nih.gov
For a reaction involving hydroperoxyhydroxyacetaldehyde, the process would involve:
Quantum Chemical Calculations: First, high-level quantum chemistry methods would be used to compute the potential energy surface for the reaction of interest, for example, its unimolecular decomposition or its reaction with an atmospheric oxidant like the hydroxyl (OH) radical. This involves calculating the energies of the reactants, products, and the transition state connecting them.
Minimum Energy Path (MEP): The MEP, the lowest energy reaction pathway, would be determined.
Rate Constant Calculation: The VTST method, often combined with corrections for quantum mechanical tunneling (e.g., Small-Curvature Tunneling, SCT), would be applied along the MEP to calculate the temperature-dependent rate constants. rsc.org For complex molecules, multi-structural and torsional anharmonicity may also be considered to improve accuracy. figshare.com
Master Equation Modeling for Pressure-Dependent Kinetics
Many atmospheric reactions are pressure-dependent, especially those involving the formation of a temporarily stabilized intermediate. Master Equation (ME) modeling is the standard theoretical tool for calculating pressure- and temperature-dependent rate coefficients for such reactions. copernicus.orgnih.gov
For hydroperoxyhydroxyacetaldehyde, if its formation or reaction proceeds via a bound intermediate, a master equation analysis would be essential:
Energy-Grained Model: The energy levels of the reacting species would be divided into a series of "grains." The ME model then describes the population and depopulation of these energy grains due to collisions with bath gases (like N₂ and O₂ in the atmosphere) and chemical reactions. copernicus.org
Input Parameters: This model requires several inputs from quantum chemical calculations: the energies of all stationary points (reactants, intermediates, transition states, products) and the vibrational frequencies and rotational constants of the molecules. An energy transfer function, which describes the average energy removed per collision, is also a key parameter. nih.gov
Solving the Master Equation: By solving the master equation, one can obtain the phenomenological rate constants as a function of both temperature and pressure, which is crucial for understanding the compound's fate under different atmospheric conditions (e.g., from sea level to the upper troposphere). nih.gov
Integration with Atmospheric Chemical Transport Models
To assess the atmospheric impact of a compound like hydroperoxyhydroxyacetaldehyde, the kinetic data derived from theoretical calculations must be integrated into large-scale atmospheric chemical transport models (CTMs).
Parameterization of Reaction Rate Constants for Model Input
CTMs cannot perform the complex quantum calculations for every reaction at every time step and grid point. Instead, the detailed, pressure- and temperature-dependent rate constants from a master equation model are simplified into a standardized mathematical form, or parameterization. A common format is the Troe expression, which represents the fall-off behavior of a pressure-dependent reaction with a manageable number of parameters that can be easily coded into the model.
Sensitivity Analyses of Modeled Atmospheric Budgets
Once the reactions of hydroperoxyhydroxyacetaldehyde are included in a CTM, a sensitivity analysis can be performed. This involves running the model multiple times while systematically varying the input parameters, such as the newly added reaction rate constants, within their uncertainty ranges. The goal is to determine how sensitive the model's outputs—like the concentrations of key atmospheric species such as ozone (O₃), OH radicals, or secondary organic aerosols (SOA)—are to the chemistry of hydroperoxyhydroxyacetaldehyde. This helps identify which reactions have the most significant impact on atmospheric composition.
Evaluation of Model Predictions Against Experimental Observations
The final step is to evaluate the model's performance. The CTM, now including the chemistry of hydroperoxyhydroxyacetaldehyde, is run for a specific time and location corresponding to a field campaign or laboratory experiment. The model's predictions for various chemical species are then compared against the real-world measurements. Discrepancies between the model and observations can reveal gaps in the understanding of the compound's chemistry and may prompt further laboratory or theoretical studies to refine the reaction mechanisms and rate constants.
Future Research Directions and Analytical Challenges for Hydroperoxyhydroxyacetaldehyde Studies
Development of Novel In Situ Measurement Techniques
A significant hurdle in quantifying the atmospheric impact of HPHA is the challenge of its direct and real-time measurement in the atmosphere. researchgate.netacs.org The high reactivity and low concentration of such hydroperoxides necessitate the development of novel in situ measurement techniques with enhanced capabilities. researchgate.netacs.org
Enhanced Selectivity and Sensitivity for Trace Levels
Current methods for detecting atmospheric hydroperoxides often involve sample handling, which can introduce artifacts, and may lack the specificity to distinguish between different hydroperoxide molecules. acs.org Chemical Ionization Mass Spectrometry (CIMS) has emerged as a powerful tool for the fast and sensitive detection of atmospheric species, including hydroperoxides. acs.orgcopernicus.orgyoutube.com However, future research must focus on improving the selectivity of CIMS for HPHA, potentially through the development of new reagent ions that have a specific and well-characterized reaction with HPHA. copernicus.org This would minimize interferences from other atmospheric compounds and allow for more accurate quantification at the trace levels at which it exists. researchgate.net Furthermore, techniques like tandem mass spectrometry can aid in the structural characterization of detected ions, confirming the presence of HPHA. researchgate.netnih.gov The goal is to achieve detection limits in the parts per trillion by volume (pptv) range with sub-second time resolution, which is necessary to capture the rapid chemical transformations occurring in the atmosphere. acs.orgmdpi.com
Miniaturization for Field Deployments
The current generation of sensitive analytical instruments, such as CIMS, is often large, heavy, and power-intensive, limiting their deployment to fixed ground sites or large research aircraft. copernicus.org A critical area of future development is the miniaturization of these instruments for broader field applications. mdpi.com The development of smaller, more robust sensors would enable measurements in a wider range of environments, including remote locations and on smaller platforms like drones or unmanned aerial vehicles (UAVs). copernicus.orgcopernicus.org This would provide a more comprehensive three-dimensional picture of HPHA distribution and its variability in the atmosphere. Research into micro-sensors, such as those based on polymer membranes on silicon disks or photo-ionization detectors (PIDs), shows promise for the development of portable devices for monitoring volatile organic compounds (VOCs) and could be adapted for hydroperoxide detection. researchgate.netsciencedaily.com
Comprehensive Laboratory Studies Under Atmospheric Conditions
To complement in situ measurements, detailed laboratory studies are essential to unravel the fundamental chemical and physical processes governing the formation and fate of HPHA.
Controlled Chamber Experiments with Precursor Systems
Atmospheric simulation chambers are invaluable tools for studying complex chemical systems under controlled conditions. youtube.com Future chamber experiments should focus on the photooxidation of isoprene (B109036), the primary precursor of HPHA, under a wide range of atmospherically relevant conditions. copernicus.orgresearchgate.net By systematically varying concentrations of isoprene, oxidants (such as OH radicals and ozone), and nitrogen oxides (NOx), researchers can elucidate the precise formation pathways of HPHA and its contribution to secondary organic aerosol (SOA) formation. copernicus.orgresearchgate.netelsevierpure.com These experiments are crucial for determining the yield of HPHA from isoprene oxidation under different chemical regimes. elsevierpure.com
Kinetic Studies at Varying Temperatures and Humidities
The reaction rates of atmospheric chemical processes are highly dependent on temperature and humidity. copernicus.orgrsc.org Future kinetic studies should be conducted to determine the rate constants for the key reactions of HPHA, including its formation from isoprene peroxy radicals and its subsequent reactions with other atmospheric species. rsc.orgrsc.org These studies should be performed over a range of temperatures and relative humidities to accurately reflect the diversity of atmospheric conditions. copernicus.org For example, the partitioning of hydrophilic isoprene oxidation products between the gas and aqueous phases is significantly affected by humidity, which can in turn influence SOA formation. copernicus.org Understanding the temperature dependence of reaction rates is also critical for accurately modeling HPHA chemistry in different seasons and altitudes. rsc.orgrsc.org
The following table presents a summary of key kinetic parameters for reactions involving isoprene-derived species, highlighting the types of data needed for HPHA.
| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Conditions | Reference |
| ISOPOO + SO₂ | ~10⁻²² to 10⁻²¹ | 298 | Standard | rsc.org |
| Isoprene-derived hydroxy epoxides hydrolysis | Varies over 7 orders of magnitude | Not specified | pH dependent | nih.govnih.gov |
Advanced Computational Modeling Approaches
Computational chemistry and atmospheric models are indispensable tools for integrating laboratory and field data to understand the broader atmospheric implications of HPHA. helsinki.finih.gov Future research should focus on developing and refining these models to provide a more accurate representation of HPHA chemistry. acs.orgosti.gov
Advanced computational approaches, such as quantum chemical calculations, can be used to investigate the reaction mechanisms and kinetics of HPHA formation and loss pathways at a molecular level. rsc.orgrsc.orgnih.gov These theoretical studies can provide valuable insights into reaction barriers and the structure of transient intermediates, which are often difficult to study experimentally. rsc.org
Furthermore, the explicit chemical mechanisms for HPHA need to be incorporated into regional and global atmospheric models, such as GEOS-Chem. elsevierpure.comrsc.orgcopernicus.org This will allow for a more accurate simulation of the spatial and temporal distribution of HPHA and its impact on the formation of ozone and SOA. elsevierpure.comcopernicus.org These models can also be used to conduct sensitivity studies to assess how changes in precursor emissions or meteorological conditions might affect the atmospheric burden of HPHA. copernicus.org The development of automated reaction network generation tools can also help in systematically exploring the complex chemistry of functionalized molecules like HPHA. acs.org
The table below outlines different modeling approaches and their applications in studying isoprene oxidation products like HPHA.
Interdisciplinary Research on Environmental Fate and Impact
Understanding the full impact of hydroperoxyhydroxyacetaldehyde requires an interdisciplinary approach that connects its fundamental chemistry to its role in the broader Earth system.
Hydroperoxyhydroxyacetaldehyde and similar oVOCs can influence climate and air quality in several ways. They are precursors to the formation of SOA, which can affect the Earth's radiative balance by scattering and absorbing solar radiation and by acting as cloud condensation nuclei. nih.gov The oxidation of acetaldehyde (B116499) is a known source of peroxyacetyl nitrate (B79036) (PAN), a key reservoir for NOx that can be transported over long distances, impacting ozone formation in remote regions. nih.gov
Improving the representation of acetaldehyde oxidation products in climate and air quality models is therefore crucial for accurate predictions. This requires a tight integration of laboratory studies, field measurements, and modeling efforts. For example, models like the Community Atmospheric Model with chemistry (CAM-chem) are used to assess the global budget of acetaldehyde and identify missing sources and sinks. nih.gov The UNIfied Partitioning-Aerosol phase Reaction (UNIPAR) model, when integrated with models like CAMx, can improve the prediction of SOA formation from multiphase reactions of hydrocarbons. copernicus.org
A significant challenge is the incomplete understanding of the full chemical mechanism of acetaldehyde oxidation and the subsequent reactions of its products. researchgate.net This leads to uncertainties in model predictions of SOA and ozone formation. Future research should focus on elucidating these reaction pathways and accurately representing them in models.
Assessing the long-term impact of hydroperoxyhydroxyacetaldehyde and other acetaldehyde oxidation products requires sustained atmospheric monitoring and the analysis of trends. While long-term data for specific, highly reactive intermediates are scarce, monitoring programs for more stable precursors and related pollutants can provide valuable insights.
For example, long-term measurements of acetaldehyde in urban and remote environments can help to identify trends in its sources and sinks. However, there is often a discrepancy between modeled and measured concentrations, suggesting missing sources or sinks in current atmospheric models. nih.gov
Understanding the feedback loops involving these compounds is also critical. For instance, changes in climate, such as rising temperatures, can affect the emissions of biogenic VOCs that are precursors to acetaldehyde. Changes in anthropogenic emissions, such as the shift to alternative fuels, can also alter the atmospheric concentrations of acetaldehyde and its oxidation products. These changes can, in turn, feed back on climate and air quality by altering the formation of SOA and ozone. Untangling these complex interactions is a key challenge for future interdisciplinary research.
Compound Information
| Compound Name |
| Acetaldehyde |
| Acetylhydroperoxide |
| Hydroperoxyhydroxyacetaldehyde |
| Ketohydroperoxide |
| Methylhydroperoxide |
| Peroxyacetyl nitrate |
Kinetic Data for Acetaldehyde Oxidation Intermediates
The following table presents selected reaction rate constants for key intermediates in the oxidation of acetaldehyde, as compiled in a recent kinetic modeling study. This data is crucial for the accurate modeling of atmospheric chemistry.
| Reactants | Products | Rate Constant (cm³, molecule, s) | Temperature Range (K) | Reference |
|---|---|---|---|---|
| CH₃CHO + OH | CH₃CO + H₂O | 5.5 x 10⁻¹² | 298 | researchgate.net |
| CH₃CO + O₂ | CH₃CO₃ | 2.0 x 10⁻¹² | 298 | researchgate.net |
| CH₃CO₃ + NO | CH₃CO₂ + NO₂ | 5.0 x 10⁻¹² | 298 | researchgate.net |
| CH₃CO₃ + HO₂ | CH₃CO₃H + O₂ | 4.8 x 10⁻¹³ exp(1060/T) | 250-370 | researchgate.net |
| CH₃OOH + OH | CH₃OO + H₂O | 3.8 x 10⁻¹² exp(200/T) | 220-420 | researchgate.net |
| CH₃OOH + hν | CH₃O + OH | J-value dependent | Atmospheric | researchgate.net |
Q & A
Basic Research Questions
Q. What are the standard chromatographic methods for detecting and quantifying acetaldehyde,hydroperoxyhydroxy- in complex mixtures?
- Methodological Answer : Reverse-phase HPLC with UV detection is commonly employed, using columns such as Eurospher II C18A. Samples are derivatized with dinitrophenylhydrazine (DNPH) to stabilize reactive aldehydes, enabling separation from interfering compounds (e.g., acetone, formaldehyde) . Gas chromatography (GC) coupled with flame ionization detectors (FID) or mass spectrometry (MS) is also used for volatile derivatives, particularly when analyzing oxidation byproducts in environmental or biological matrices .
Q. How can researchers mitigate instability issues during experimental handling of acetaldehyde,hydroperoxyhydroxy-?
- Methodological Answer : Due to its hydroperoxy and hydroxy functional groups, the compound is highly reactive. Storage at low temperatures (-20°C) in inert atmospheres (e.g., argon) is critical. Buffered glycerol solutions (e.g., KCl-diphosphate buffer, pH 8.5) can stabilize aldehydes during enzymatic assays, as demonstrated in studies using aldehyde dehydrogenase . Catalase is often added to degrade residual H₂O₂, which could otherwise promote further oxidation .
Q. What synthetic pathways are reported for acetaldehyde,hydroperoxyhydroxy- derivatives?
- Methodological Answer : Oxidation of glycolaldehyde (HOCH₂CHO) or acetaldehyde with hydrogen peroxide under controlled pH (8–9) yields hydroperoxy-hydroxy derivatives. Enzymatic routes using lipoxygenases (LOX) or cytochrome P450s can generate analogous hydroperoxy fatty acids, providing insights into regioselectivity and stereochemistry .
Advanced Research Questions
Q. How do hydroperoxy and hydroxy groups influence the compound’s oxidative stability in atmospheric or biological systems?
- Methodological Answer : The hydroperoxy group increases susceptibility to radical-mediated degradation, particularly under UV exposure or in the presence of transition metals (e.g., Fe²⁺). In atmospheric models, hydroperoxy-aldehydes (HPALDs) undergo rapid peroxy-hydroperoxy shifts, recycling hydroxyl radicals (OH) and contributing to secondary organic aerosol (SOA) formation . In biological systems, hydroperoxy-hydroxy aldehydes participate in lipid peroxidation cascades, forming epoxy-hydroxy or trihydroxy fatty acids .
Q. What experimental strategies reconcile contradictions in reported reaction kinetics of acetaldehyde,hydroperoxyhydroxy-?
- Methodological Answer : Discrepancies arise from differing experimental conditions (e.g., pH, temperature, competing reactants). For example, acetaldehyde’s reversible condensation with sulfites or amines can mask its free concentration in wine oxidation studies . Controlled kinetic assays using stopped-flow spectrophotometry or isotopic labeling (e.g., ¹³C) clarify competing pathways, while computational models (e.g., structure–activity relationships) predict branching ratios for multifunctional peroxy radicals .
Q. How can researchers design experiments to elucidate the role of acetaldehyde,hydroperoxyhydroxy- in lipid peroxidation pathways?
- Methodological Answer : In vitro systems using microsomal fractions or purified LOX enzymes are incubated with polyunsaturated fatty acids (PUFAs). Hydroperoxy-hydroxy derivatives are identified via LC-MS/MS after derivatization (e.g., methyl esterification). Competing pathways (e.g., epoxy-hydroxy vs. trihydroxy products) are resolved using chiral columns or enzymatic inhibitors (e.g., catalase for H₂O₂ quenching) .
Data Analysis and Experimental Design Considerations
Q. What statistical approaches address variability in quantifying trace levels of acetaldehyde,hydroperoxyhydroxy-?
- Methodological Answer : Standard addition methods correct for matrix effects in environmental or biological samples. Multivariate analysis (e.g., PCA) identifies confounding variables (e.g., pH, coexisting aldehydes), while limit of detection (LOD) and quantification (LOQ) are validated via calibration curves with internal standards (e.g., deuterated acetaldehyde) .
Q. How do researchers validate computational models predicting the environmental fate of acetaldehyde,hydroperoxyhydroxy-?
- Methodological Answer : Chamber experiments simulate atmospheric conditions (e.g., NOx levels, humidity) to measure SOA yields. Model outputs (e.g., OH recycling rates) are compared with field data using high-resolution time-of-flight mass spectrometry (HR-ToF-MS). Discrepancies guide refinements in parameterizations for peroxy radical isomerization .
Safety and Ethical Compliance
Q. What safety protocols are essential for handling acetaldehyde,hydroperoxyhydroxy- in laboratory settings?
- Methodological Answer : Use fume hoods and explosion-proof equipment due to risks of violent polymerization with trace metals or strong acids/bases . Safety data sheets (SDS) mandate personal protective equipment (PPE) including nitrile gloves and chemical-resistant aprons. Ethically, experiments must adhere to institutional biosafety committees (IBC) and environmental health guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
